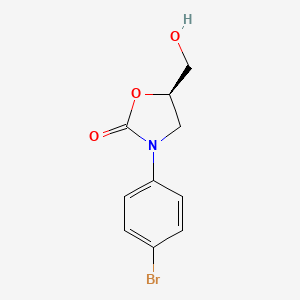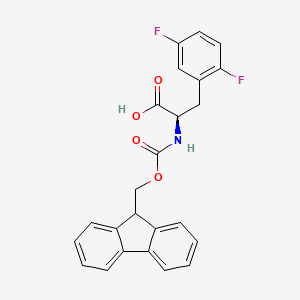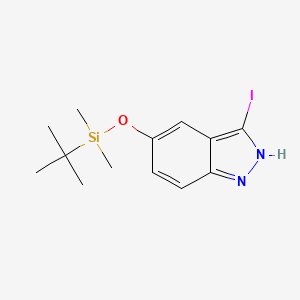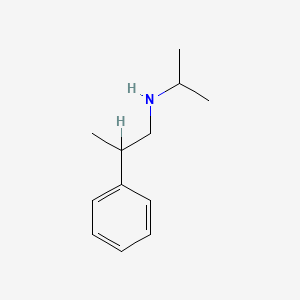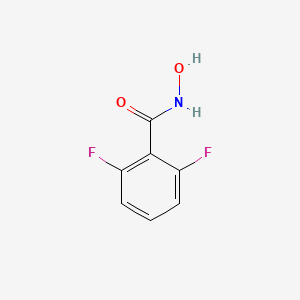
2,6-difluoro-N-hydroxybenzamide
説明
2,6-difluoro-N-hydroxybenzamide is a fluorinated N-hydroxybenzamide. It has a molecular weight of 173.12 g/mol .
Synthesis Analysis
The compound can be synthesized from 2,6-difluorobenzhydroxamic acid . The synthesis involves several steps, including reactions with potassium hydroxide, potassium carbonate, sodium hexamethyldisilazane, and ethyl acetate .Molecular Structure Analysis
The molecular formula of 2,6-difluoro-N-hydroxybenzamide is C7H5F2NO2 . The compound has a non-planar conformation, with a dihedral angle of -27° between the carboxamide and the aromatic ring .Chemical Reactions Analysis
The compound has been found to interact with the protein hPPARγ . The interaction is mainly through the hydrophobic force .Physical And Chemical Properties Analysis
The compound is odorless white or slightly pink crystals . It has a density of 1.4±0.1 g/cm3, a boiling point of 301.2±52.0 °C at 760 mmHg, and a melting point of 175-178° C .科学的研究の応用
Antifungal and Antibacterial Activities
“2,6-difluorobenzamide” has been used as a starting material in the synthesis of novel benzoylurea derivatives containing a pyrimidine moiety . These compounds have shown moderate to good in vitro antifungal activities against various fungi such as Botrytis cinerea in cucumber, tobacco, and blueberry, Phomopsis sp., and Rhizoctonia solani . Notably, some of these compounds displayed EC 50 values comparable to that of hymexazol . They also exhibited lower in vitro antibacterial activities against Xanthomonas oryzae pv. oryzicola and Xanthomonas citri subsp. citri .
FtsZ Allosteric Inhibition
The compound “2,6-difluoro-3-methoxybenzamide” (DFMBA), which uses “2,6-difluoro-N-hydroxybenzamide” as a starting material, has been found to be more active as an antibacterial agent against S. aureus than the 3-methoxybenzamide (3-MBA), and they have both been shown to target FtsZ . A conformational analysis and molecular docking study comparing DFMBA with 3-MBA has been undertaken for investigating the known increase of FtsZ inhibition related anti S. aureus activity due to fluorination .
Synthesis of Benzoylurea Derivatives
“2,6-difluorobenzamide” has been used as a starting material in the synthesis of benzoylurea derivatives . The synthetic procedures of the target compounds were prepared by condensation, acylation, and thioetherification reactions with the yields of 37.3–97.5% .
Interaction with Succinate Dehydrogenase (SDH)
The molecular docking simulation demonstrated that compound 4l formed hydrogen bonds with SER-17 and SER-39 of succinate dehydrogenase (SDH), providing a possible explanation for the mechanism of action between the target compounds and SDH .
Importance of the Carboxamide Group
Changing the carboxamide functional group of 3-alkyloxybenzamide and 3-alkyloxy-2,6-difluorobenzamide to a benzohydroxamic acid or benzohydrazide led to inactive compounds, confirming the importance of the carboxamide group .
Hydrophobic Interactions
Molecular docking studies of the favored non-planar conformation of 2,6-difluoro-3-methoxybenzamide highlights the strong hydrophobic interactions between the difluoroaromatic ring and several key residues of the allosteric pocket .
作用機序
Target of Action
The primary target of 2,6-difluoro-N-hydroxybenzamide is the protein FtsZ . FtsZ is a key player in the bacterial cell division process . It is ubiquitously expressed and has homology to eukaryotic β-tubulin .
Mode of Action
2,6-difluoro-N-hydroxybenzamide interacts with FtsZ through allosteric inhibition . The presence of fluorine atoms in the compound is responsible for its non-planarity, which allows it to more easily adopt the non-planar conformation found in reported co-crystallized complexes with FtsZ . Molecular docking studies highlight the strong hydrophobic interactions between the difluoroaromatic ring of the compound and several key residues of the allosteric pocket . Specifically, the 2-fluoro substituent interacts with residues Val203 and Val297, and the 6-fluoro group interacts with the residue Asn263 . The carboxamide group forms critical hydrogen bonds with the residues Val207, Leu209, and Asn263 .
Biochemical Pathways
The biochemical pathways affected by 2,6-difluoro-N-hydroxybenzamide are primarily related to bacterial cell division. By inhibiting FtsZ, the compound interferes with the bacterial cell division cycle . This leads to cell filamentation and lysis .
Result of Action
The result of the action of 2,6-difluoro-N-hydroxybenzamide is the inhibition of bacterial cell division, leading to cell filamentation and lysis . This makes the compound a potential antibacterial agent, particularly against drug-resistant strains of bacteria such as Staphylococcus aureus .
Safety and Hazards
特性
IUPAC Name |
2,6-difluoro-N-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-2-1-3-5(9)6(4)7(11)10-12/h1-3,12H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWZJXDUFYFNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-hydroxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(3-Ethylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B3093963.png)
![N-(3-chloro-2-methylphenyl)-2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B3093975.png)
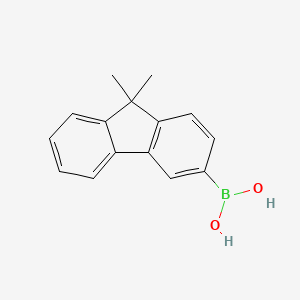
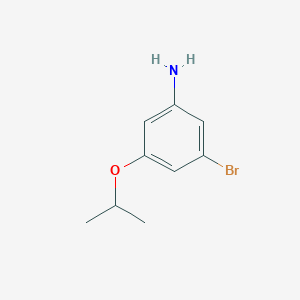

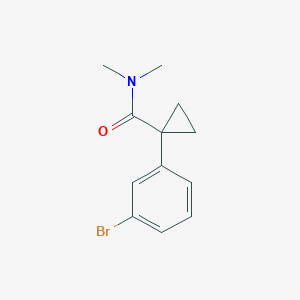
![tert-butyl (3aR,8aS)-octahydropyrrolo[3,4-d]azepine-2(1H)-carboxylate](/img/structure/B3094014.png)
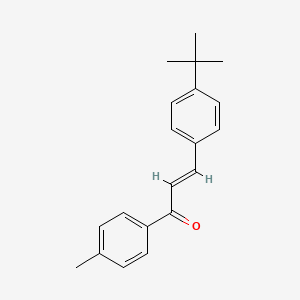
![Cyc-Oligo Bis[(1S,2S)-(-)-1,2-cyclohexanediamino-N,N'-bis(3,3'-di-t-Bu-salicylidene) Co(III)OTf]-5,5'-bis(2-carboxyEt)ether](/img/structure/B3094027.png)
